5-Fluoro-1,2,3-tribromobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3-tribromo-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3F/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIFEFSTHLAERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206233 | |
| Record name | 5-Fluoro-1,2,3-tribromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
576-82-9 | |
| Record name | 1,2,3-Tribromo-5-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=576-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1,2,3-tribromobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-1,2,3-tribromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,2,3-tribromo-5-fluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Nomenclature and Isomeric Considerations of Substituted Benzenes
Positional Isomerism of Halogenated Benzenes
Positional isomerism is a key feature of substituted benzenes, where the properties of the compound are dependent on the relative positions of the substituents on the benzene (B151609) ring. docbrown.info In the case of halogenated benzenes, the number and location of the halogen atoms can significantly alter the molecule's physical and chemical characteristics. For disubstituted benzenes, the terms ortho- (1,2), meta- (1,3), and para- (1,4) are used to describe the relative positions of the substituents. libretexts.org As the number of substituents increases, the number of possible positional isomers also increases. For a tetrasubstituted benzene with two different types of halogens, such as fluorotribromobenzene, numerous isomers exist depending on the arrangement of the four halogen atoms. The specific substitution pattern of 5-Fluoro-1,2,3-tribromobenzene, with three adjacent bromine atoms and a fluorine atom at the 5-position, is just one of these many possibilities.
Stereochemical Implications of Polysubstitution on Benzene Rings
While benzene itself is a planar molecule, heavy polysubstitution can potentially lead to distortions from planarity. units.it However, for most polysubstituted benzenes, including this compound, the benzene ring remains largely planar. Traditional stereoisomerism, such as enantiomerism or diastereomerism, is not typically observed in these molecules unless a chiral substituent is attached to the ring or significant steric hindrance forces the ring into a non-planar, chiral conformation. In the case of this compound, the molecule is achiral and does not exhibit stereoisomerism. The primary isomeric considerations are those of positional isomers.
Comparative Analysis with Related Haloarenes
The properties of this compound can be better understood by comparing it with related halogenated aromatic compounds.
Analogous Fluorobromobenzene Isomers
Comparing this compound with simpler fluorobromobenzenes highlights the effects of the number and position of halogen substituents. For instance, 3-Bromofluorobenzene and 4-Bromofluorobenzene are liquids at room temperature, in contrast to the solid nature of this compound. advtechind.comchemicalbook.comchemicalbook.comwikipedia.orgchemimpex.comchemimpex.comsolubilityofthings.com This difference is largely attributable to the increased molecular weight and intermolecular forces resulting from the additional bromine atoms in the tribromo-substituted compound.
Table 1: Properties of Selected Fluorobromobenzene Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 576-82-9 advtechind.combldpharm.comapolloscientific.co.uk | C₆H₂Br₃F advtechind.com | 332.79 advtechind.com | 99-100 advtechind.com | Not available |
| 3-Bromofluorobenzene | 1073-06-9 chemicalbook.comchemimpex.comsolubilityofthings.comchemeo.comthermofisher.com | C₆H₄BrF chemimpex.comthermofisher.com | 175.00 chemimpex.comthermofisher.com | -8 chemimpex.com | 147-151 chemicalbook.comchemimpex.com |
| 4-Bromofluorobenzene | 460-00-4 chemicalbook.comwikipedia.orgchemimpex.comsigmaaldrich.com | C₆H₄BrF wikipedia.orgchemimpex.com | 175.00 wikipedia.orgchemimpex.com | -16 chemicalbook.comwikipedia.orgsigmaaldrich.com | 150 chemicalbook.comwikipedia.orgsigmaaldrich.com |
Other Tribromobenzene Isomers
The isomers of tribromobenzene—1,2,3-tribromobenzene (B42115), 1,2,4-tribromobenzene (B129733), and 1,3,5-tribromobenzene (B165230)—provide a direct comparison for understanding the influence of the fluorine atom in this compound. wikipedia.org All three tribromobenzene isomers are solid at room temperature. wikipedia.orgsolubilityofthings.comsolubilityofthings.comsolubilityofthings.com Their melting points differ based on the symmetry and intermolecular forces associated with each substitution pattern. wikipedia.org The introduction of a fluorine atom in place of a hydrogen atom, as in this compound, alters the molecular weight, dipole moment, and crystal packing, leading to a different melting point. advtechind.com
Table 2: Properties of Tribromobenzene Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1,2,3-Tribromobenzene | 608-21-9 labproinc.comchemicalbook.com | C₆H₃Br₃ solubilityofthings.comlabproinc.com | 314.80 solubilityofthings.comlabproinc.com | 87.5-88 wikipedia.orglabproinc.com | 274-276 wikipedia.org |
| 1,2,4-Tribromobenzene | 615-54-3 solubilityofthings.comchemicalbook.comsigmaaldrich.comchemdad.com | C₆H₃Br₃ solubilityofthings.comsigmaaldrich.com | 314.80 sigmaaldrich.com | 41-43 wikipedia.orgchemicalbook.comsigmaaldrich.com | 271 wikipedia.org |
| 1,3,5-Tribromobenzene | 626-39-1 wikipedia.orgsolubilityofthings.comchemicalbook.comsigmaaldrich.comwikipedia.orgnih.gov | C₆H₃Br₃ wikipedia.orgsolubilityofthings.comsigmaaldrich.com | 314.80 wikipedia.orgsigmaaldrich.com | 117-122 wikipedia.orgchemicalbook.comsigmaaldrich.com | 271 wikipedia.orgchemicalbook.com |
Polyhalogenated Benzene Analogues
Further comparisons can be made with more extensively halogenated benzenes, such as pentabromophenyl systems, and with analogues containing different halogens, like trifluorobenzenes. Pentabromophenyl compounds, such as pentabromophenyl allyl ether, are highly brominated and often used as flame retardants. service.gov.ukresearchgate.netunibromcorp.comsigmaaldrich.comnih.gov Trifluorobenzene isomers, on the other hand, have significantly lower molecular weights and are liquids or low-melting solids. nist.govfishersci.canist.govnih.govsigmaaldrich.com These comparisons illustrate the broad range of physical properties that can be achieved by varying the number and type of halogen substituents on a benzene ring.
Table 3: Properties of Selected Polyhalogenated Benzene Analogues
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1,2,4-Trifluorobenzene | 367-23-7 nist.gov | C₆H₃F₃ nist.gov | 132.08 nist.gov | Not available | Not available |
| 1,3,5-Trifluorobenzene | 372-38-3 fishersci.canist.govsigmaaldrich.com | C₆H₃F₃ fishersci.casigmaaldrich.com | 132.08 fishersci.casigmaaldrich.com | -5.5 sigmaaldrich.com | 75-76 sigmaaldrich.com |
| 1,2-Bis(pentabromophenyl) ethane | 84852-53-9 unibromcorp.com | C₁₄H₄Br₁₀ unibromcorp.com | 971.23 unibromcorp.com | 345 min unibromcorp.com | Not available |
Synthetic Methodologies and Strategies for 5 Fluoro 1,2,3 Tribromobenzene and Its Derivatives
Electrophilic Aromatic Substitution (EAS) Approaches
EAS is a fundamental mechanism for introducing substituents onto an aromatic ring. In the context of synthesizing 5-Fluoro-1,2,3-tribromobenzene, the focus is on bromination reactions, where the regiochemical outcome is dictated by the electronic properties of the fluorine atom already present on the benzene (B151609) ring.
The most direct route to this compound involves the electrophilic bromination of fluorobenzene (B45895) or its partially brominated precursors. This method typically utilizes molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, generating a potent bromine electrophile (Br⁺) that attacks the electron-rich aromatic ring.
The reaction proceeds via a standard EAS mechanism where the fluorine substituent directs the incoming bromine atoms primarily to the ortho and para positions. To achieve the 1,2,3-tribromo substitution pattern relative to the fluorine at position 5, a stepwise process on a pre-brominated fluorobenzene or exhaustive bromination under controlled conditions is necessary. The conditions, such as temperature and stoichiometric amounts of bromine, must be carefully managed to prevent over-bromination or the formation of undesired isomers.
Table 1: Reaction Parameters for Direct Bromination
| Parameter | Description |
|---|---|
| Substrate | Fluorobenzene or partially brominated fluorobenzene |
| Reagent | Bromine (Br₂) |
| Catalyst | Iron(III) bromide (FeBr₃) |
| Mechanism | Electrophilic Aromatic Substitution (EAS) |
| Temperature | Typically controlled between 0-25°C |
A more controlled and regioselective approach involves the use of prefunctionalized precursors. This strategy manipulates powerful activating and directing groups to guide the bromine atoms to the desired positions before the final compound is formed. For instance, aniline (B41778) is a strongly activating ortho-, para-directing group. The synthesis of related compounds like 1,3,5-tribromo-2-fluorobenzene (B3133544) can start from nitrobenzene, which is first reduced to aniline. smolecule.com The powerful -NH₂ group then directs the bromination to the 2, 4, and 6 positions to form 2,4,6-tribromoaniline. smolecule.com Subsequently, the amino group can be removed or replaced in a following step (e.g., via a Sandmeyer reaction) to yield the desired polysubstituted arene.
This stepwise strategy offers superior control over isomer formation. A similar synthetic design could be envisioned for this compound, potentially starting from a fluorinated aniline derivative to guide the bromination pattern. Another advanced tactic involves using bromine itself as a protecting group to control subsequent substitutions, followed by a final debromination step to yield the target molecule. csic.es
Halogen substituents on a benzene ring have a unique influence on electrophilic aromatic substitution. pressbooks.pub They are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles compared to unsubstituted benzene. pressbooks.pubchemistrytalk.orgchemistrysteps.com This deactivation stems from the strong electron-withdrawing inductive effect (-I) of the electronegative halogen atom, which reduces the electron density of the ring. chemistrysteps.comwikipedia.org
Fluorine is an exception among the halogens. Due to the effective overlap between the 2p orbitals of fluorine and carbon, its resonance effect is stronger than that of other halogens. wikipedia.org In some cases, the +M effect of fluorine can nearly cancel out its -I effect at the para position, making fluorobenzene's reactivity at this position comparable to or even greater than that of benzene. wikipedia.org
Alternative Synthetic Pathways for Related Compounds
While EAS is a primary tool, other synthetic methods are employed to create halogenated aromatic compounds, particularly those containing other functional groups like azides and amines. These compounds can serve as valuable intermediates for more complex molecules.
Halogenated aryl azides are important synthetic intermediates. Their synthesis is typically achieved through several established methods. thieme-connect.com One common route is the diazotization of a halogenated aniline, followed by reaction with an azide (B81097) salt (e.g., sodium azide). uni-muenchen.de Another method is the direct nucleophilic aromatic substitution (SNAr) on a highly electron-deficient di- or polyhalogenated arene. thieme-connect.com
For example, the synthesis of 2-azido-1,3-dibromo-5-fluorobenzene has been reported, starting from 2,6-dibromo-4-fluoroaniline. rsc.org This demonstrates a direct application of the diazotization-azidation sequence on a pre-halogenated amine to create a complex halogenated azidobenzene (B1194522) derivative. The versatile reactivity of the azide group makes these compounds useful in click chemistry and for the synthesis of nitrogen-containing heterocycles. thieme-connect.combohrium.com
Halogenated anilines are crucial precursors for many synthetic pathways, including the synthesis of the aforementioned azidobenzenes. scispace.comacs.orgbeilstein-journals.org Various methods exist for their preparation.
A selective method for the para-bromination or ortho-chlorination of N,N-dialkylanilines involves their temporary oxidation to N,N-dialkylaniline N-oxides. scispace.comacs.orgnih.gov Treatment of these N-oxides with thionyl bromide or thionyl chloride at low temperatures leads to the desired halogenated aniline with good regioselectivity. scispace.comacs.org
Another effective technique is the direct halogenation of anilines using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS). beilstein-journals.org A mechanochemical approach using an electrical mortar and pestle with PEG-400 as a grinding auxiliary allows for the stoichiometry-controlled synthesis of mono-, di-, and tri-halogenated anilines in good to excellent yields within minutes. beilstein-journals.org This method offers a green and efficient alternative to traditional solution-phase halogenations. beilstein-journals.org
Optimization of Reaction Conditions and Yields
The successful synthesis of this compound and its derivatives hinges on the careful optimization of reaction parameters. Key factors that are often manipulated to enhance reaction efficiency and yield include the choice of catalyst, solvent, base, oxidant, and reaction temperature.
Direct electrophilic bromination of a fluorobenzene derivative is a common strategy. This typically involves the use of bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). Optimization studies for such reactions would involve screening various solvents. Polar aprotic solvents, for instance, can increase reaction rates, but may necessitate lower temperatures to prevent the formation of side products.
Palladium-catalyzed cross-coupling reactions are another versatile method for synthesizing polysubstituted haloarenes. nih.gov In a study focused on the one-pot synthesis of functionalized furans, various palladium catalysts were evaluated. mdpi.com It was found that PdCl₂(CH₃CN)₂ was the most effective catalyst, achieving a 94% yield under optimized conditions which included dioxane as the solvent, K₂CO₃ as the base, and CuCl₂ as the oxidant at a temperature of 80°C. mdpi.com This highlights the critical role of the catalyst and other reaction components in achieving high yields.
The following table summarizes the optimization of reaction conditions for a palladium-catalyzed furan (B31954) synthesis, which provides insights applicable to the synthesis of other complex substituted arenes.
| Entry | Catalyst | Solvent | Base | Oxidant | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | PdCl₂(CH₃CN)₂ | Dioxane | K₂CO₃ | CuCl₂ | 80 | 94 |
| 2 | Pd(OAc)₂ | Dioxane | K₂CO₃ | CuCl₂ | 80 | Lower |
| 3 | Pd(acac)₂ | Dioxane | K₂CO₃ | CuCl₂ | 80 | Lower |
| 4 | PdCl₂(CH₃CN)₂ | DMF | K₂CO₃ | CuCl₂ | 80 | Lower |
| 5 | PdCl₂(CH₃CN)₂ | Dioxane | Cs₂CO₃ | CuCl₂ | 80 | Lower |
Isolation and Purification Techniques in Polysubstituted Haloarene Synthesis
The isolation and purification of the target polysubstituted haloarene from the reaction mixture is a critical step to obtain a product of high purity. Common techniques employed include extraction, crystallization, and various forms of chromatography.
Following the completion of a reaction, the crude product is often subjected to a series of work-up procedures. This can involve washing the reaction mixture with aqueous solutions to remove inorganic salts and other water-soluble impurities. For instance, a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) might be used to quench any remaining bromine. rsc.org The organic phase containing the desired product is then dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) before the solvent is removed under reduced pressure. rsc.org
Crystallization is a powerful purification technique for solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly. The desired compound will crystallize out of the solution, leaving impurities behind in the mother liquor. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. In some cases, a mixture of solvents is used to achieve the desired solubility characteristics. google.com
Chromatography is another widely used method for the purification of organic compounds.
Column chromatography is a versatile technique where the crude mixture is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. rsc.org A solvent or a mixture of solvents (the mobile phase) is used to elute the components of the mixture down the column at different rates, allowing for their separation. For example, flash chromatography, a variation of column chromatography that uses pressure to speed up the solvent flow, was used to purify 2-iodo-4-methylaniline (B1303665) using a mixture of petroleum ether and dichloromethane (B109758) as the eluent. rsc.org
Thin-layer chromatography (TLC) is often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. researchgate.net It can also be used as a preparative technique for small-scale purifications. researchgate.net
High-performance liquid chromatography (HPLC) is a more advanced chromatographic technique that uses high pressure to force the solvent through a column with very fine particles, providing high resolution and separation efficiency. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational characteristics of a molecule. The IR spectrum of 5-Fluoro-1,2,3-tribromobenzene is characterized by absorption bands that correspond to the stretching and bending vibrations of its carbon-carbon, carbon-hydrogen, carbon-bromine, and carbon-fluorine bonds. The presence of the highly electronegative fluorine atom and the three bromine atoms on the benzene (B151609) ring significantly influences the electron density distribution, which in turn affects the vibrational frequencies of the bonds.
Key vibrational frequencies in the IR spectrum of this compound are indicative of its halogenated aromatic structure. The C-F stretching vibration typically appears in the region of 1000-1400 cm⁻¹. The C-Br stretching vibrations are found at lower frequencies, generally in the 500-700 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1400-1600 cm⁻¹ region. masterorganicchemistry.com
A vapor phase IR spectrum of this compound is available through the SpectraBase database, providing a reference for its gas-phase vibrational modes. spectrabase.comnih.gov
Table 1: Predicted and Observed IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Structural Significance |
| Aromatic C-H Stretch | > 3000 | Indicates the presence of hydrogen atoms attached to the aromatic ring. |
| Aromatic C=C Stretch | 1400 - 1600 | Confirms the benzene ring structure. |
| C-F Stretch | 1000 - 1400 | Characteristic of the carbon-fluorine bond. |
| C-Br Stretch | 500 - 700 | Indicates the presence of carbon-bromine bonds. |
Note: Actual peak positions can be influenced by the physical state of the sample and intermolecular interactions.
Mass Spectrometric (MS) Fragmentation Patterns and Quantitative Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, this compound is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. uni-saarland.de
The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks. savemyexams.com For a molecule containing three bromine atoms, the isotopic pattern will be particularly distinctive.
Common fragmentation pathways for halogenated benzenes involve the loss of halogen atoms or the entire halo-substituent. For this compound, fragments corresponding to the loss of a bromine atom ([M-Br]⁺), a fluorine atom ([M-F]⁺), or combinations thereof would be expected. The relative abundance of these fragments provides clues about the stability of the resulting ions and the strength of the carbon-halogen bonds. libretexts.org
The distinct mass spectrum of this compound, with its unique isotopic pattern, makes it suitable for use as an internal standard in quantitative analyses, such as those performed with Gas Chromatography-Mass Spectrometry (GC-MS).
Table 2: Predicted Key Mass Spectrometric Fragments for this compound
| Fragment Ion | Description | Predicted m/z (using most abundant isotopes) |
| [C₆H₂Br₃F]⁺ | Molecular Ion (M⁺) | 330 |
| [C₆H₂Br₂F]⁺ | Loss of a Bromine atom | 251 |
| [C₆H₂Br₃]⁺ | Loss of a Fluorine atom | 311 |
Note: The m/z values are nominal and will show a characteristic isotopic pattern due to the presence of bromine isotopes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each provide critical pieces of the structural puzzle.
¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, showing signals for the two hydrogen atoms on the aromatic ring. The chemical shifts and coupling constants of these protons are influenced by the surrounding halogen substituents.
¹³C NMR: The carbon-13 NMR spectrum reveals the electronic environment of each carbon atom in the benzene ring. The carbon atoms bonded to the electronegative fluorine and bromine atoms will exhibit characteristic downfield shifts.
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The spectrum of this compound will show a resonance for the single fluorine atom, and its coupling to the adjacent protons provides further confirmation of the substitution pattern.
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be employed to establish the connectivity between protons and carbons, providing unambiguous structural assignment.
Table 3: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity | Key Information Provided |
| ¹H | 7.0 - 8.0 | Doublets or Doublet of doublets | Confirms the presence and environment of the two aromatic protons. |
| ¹³C | 100 - 140 | Singlets (in decoupled spectrum) | Shows the number of unique carbon environments and the electronic effects of the halogens. |
| ¹⁹F | -100 to -120 | Triplet or Doublet of doublets | Confirms the presence and electronic environment of the fluorine atom. |
Note: Predicted chemical shifts are approximate and can vary based on the solvent and experimental conditions.
X-ray Crystallographic Studies of Related Halogenated Benzenes
While a specific X-ray crystal structure for this compound was not found in the search results, the crystallographic analysis of related halogenated benzenes provides valuable insights into the expected solid-state structure and intermolecular interactions. Studies on tribromobenzene isomers have shown that the substitution pattern significantly influences the crystal packing and space group symmetry. For instance, 1,2,3-tribromobenzene (B42115) crystallizes in the monoclinic P2₁/c space group.
Halogen bonding, a non-covalent interaction involving an electrophilic region on a halogen atom, plays a crucial role in the crystal engineering of halogenated compounds. mdpi.comnih.gov The interplay of these interactions, along with π-π stacking, dictates the supramolecular architecture. nih.gov The presence of both bromine and fluorine in this compound allows for a complex network of intermolecular forces, including halogen bonding and dipole-dipole interactions, which are expected to influence its melting point and crystal packing. rsc.org The study of co-crystals of halogenated benzenes with other molecules has further elucidated the nature and strength of these interactions. mdpi.comcsic.es
Theoretical Chemistry and Computational Studies of 5 Fluoro 1,2,3 Tribromobenzene
Photophysical and Photochemical Dynamics
The photophysical and photochemical behavior of 5-Fluoro-1,2,3-tribromobenzene is profoundly influenced by the presence of both fluorine and bromine substituents on the aromatic ring. The heavy bromine atoms are anticipated to enhance spin-orbit coupling, thereby facilitating intersystem crossing to triplet states. In contrast, the highly electronegative fluorine atom can alter the energies of the electronic states and potentially influence the preferred dissociation pathways.
Femtosecond Time-Resolved Photoelectron Imaging Spectroscopy
Femtosecond Time-Resolved Photoelectron Imaging (TRPEI) is a sophisticated experimental technique that allows for the real-time observation of molecular dynamics following photoexcitation. kyoto-u.ac.jpnih.gov By capturing snapshots of the evolving electronic structure, TRPEI provides invaluable insights into processes such as internal conversion, intersystem crossing, and dissociation. kyoto-u.ac.jp
For this compound, a TRPEI experiment would involve exciting the molecule with an ultrashort laser pulse and then probing the subsequent dynamics with a second, time-delayed pulse that ionizes the molecule. The kinetic energy and angular distribution of the ejected photoelectrons are then measured. This data can be used to track the population of the initially excited electronic state and the emergence of subsequent states, such as triplet states or dissociative states. The timescales of these processes can be determined by monitoring the signal as a function of the delay between the pump and probe pulses.
While specific TRPEI data for this compound is not available, studies on similar halogenated benzenes suggest that this technique could elucidate the rates of intersystem crossing and C-Br bond fission.
Illustrative TRPEI Data for a Halogenated Aromatic Compound
| Time Delay (ps) | Excited State Population (Normalized) | Dissociation Product Signal (Arbitrary Units) |
|---|---|---|
| 0 | 1.00 | 0.00 |
| 1 | 0.61 | 0.39 |
| 5 | 0.22 | 0.78 |
| 10 | 0.05 | 0.95 |
| 20 | <0.01 | >0.99 |
This table presents hypothetical data to illustrate the insights that could be gained from a TRPEI experiment on a molecule like this compound.
Photofragment Translational Spectroscopy (PTS)
Photofragment Translational Spectroscopy (PTS) is a powerful method for probing the dynamics of photodissociation events. researchgate.net By measuring the velocity and angular distributions of the resulting fragments, PTS provides detailed information about the energy released during dissociation and the geometry of the transition state. researchgate.net
In the case of this compound, PTS would be instrumental in characterizing the cleavage of the C-Br bonds, which are the most likely bonds to break upon UV excitation. The experiment would involve irradiating a molecular beam of the compound with a laser and detecting the resulting Br atoms and C6H2FBr2 radicals.
From the time-of-flight measurements of the fragments, the translational energy distribution can be calculated. This reveals how the excess energy of the photon is partitioned between the translational and internal (vibrational, rotational) energy of the products. Furthermore, the angular distribution of the fragments, characterized by the anisotropy parameter (β), provides information about the orientation of the transition dipole moment relative to the breaking bond and the lifetime of the excited state. For instance, studies on 1-bromo-3-fluorobenzene (B1666201) and 1-bromo-4-fluorobenzene (B142099) have shown how fluorine substitution can significantly alter the anisotropy of the Br fragment distribution. acs.org
Representative PTS Findings for Bromofluorobenzenes
| Compound | Fraction of Available Energy Partitioned into Translation | Anisotropy Parameter (β) |
|---|---|---|
| 1-Bromo-3-fluorobenzene | ~46.8% | 0.7 ± 0.1 |
| 1-Bromo-4-fluorobenzene | ~41.7% | -0.4 ± 0.1 |
Data from related compounds illustrating the type of information obtained from PTS experiments. acs.org
Photodissociation Mechanisms of Halogenated Aromatics
The photodissociation of halogenated aromatic compounds typically proceeds through a mechanism involving predissociation. semanticscholar.orgresearchgate.net Upon absorption of a UV photon, the molecule is promoted to an electronically excited singlet state, often of (π,π) character. Due to spin-orbit coupling, which is enhanced by the presence of heavy halogen atoms like bromine, the molecule can then undergo intersystem crossing to a nearby repulsive triplet state, such as an (n,σ) or (σ,σ*) state. semanticscholar.org Dissociation then occurs along the repulsive potential energy surface of this triplet state, leading to the cleavage of a carbon-halogen bond.
For this compound, the presence of three bromine atoms is expected to result in strong spin-orbit coupling and consequently, a rapid intersystem crossing rate. The photodissociation dynamics are likely to be complex, with the possibility of multiple C-Br bonds cleaving. The position of the fluorine atom can also influence the relative energies of the excited states and the branching ratios between different dissociation channels. Research on dibromobenzenes and 1,3,5-tribromobenzene (B165230) has indicated that both the number and the relative positions of the bromine atoms affect the dissociation rates and pathways. researchgate.net Specifically, the lower symmetry of certain isomers can lead to the opening of additional dissociation channels. researchgate.net
Theoretical calculations are essential for mapping out the potential energy surfaces of the various electronic states and for understanding the non-adiabatic couplings that govern the photodissociation dynamics of this compound.
Mechanistic Investigations of Chemical Transformations Involving 5 Fluoro 1,2,3 Tribromobenzene
Electrophilic Aromatic Substitution (EAS) Mechanisms and Directing Effects
In electrophilic aromatic substitution (EAS), the substituent groups on an aromatic ring influence the reaction rate and determine the position of the incoming electrophile. wikipedia.org Groups that donate electron density to the ring are known as activating groups and typically direct incoming electrophiles to the ortho and para positions. wikipedia.orgmnstate.edu Conversely, electron-withdrawing groups are deactivating and, with the exception of halogens, generally direct incoming groups to the meta position. wikipedia.org
Halogens represent a unique case in EAS. They are deactivating due to their strong inductive electron withdrawal (-I effect), which makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles. leah4sci.com However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance (+M effect), which helps to stabilize the cationic intermediate (the sigma complex) formed during the attack at these positions. mnstate.eduleah4sci.com Fluorine is the most electronegative halogen but also has the most effective resonance donation due to better orbital overlap between its 2p orbital and the carbon's 2p orbital. wikipedia.org
In 5-Fluoro-1,2,3-tribromobenzene, the two unsubstituted positions are C4 and C6. The directing effects of the existing substituents on these positions are summarized below:
| Substituent | Position | Inductive Effect | Resonance Effect | Directing Influence |
| 1-Bromo | C1 | -I (Deactivating) | +M (o,p-directing) | Directs to C6 (ortho) |
| 2-Bromo | C2 | -I (Deactivating) | +M (o,p-directing) | Directs to C4, C6 (ortho) |
| 3-Bromo | C3 | -I (Deactivating) | +M (o,p-directing) | Directs to C4 (ortho) |
| 5-Fluoro | C5 | -I (Deactivating) | +M (o,p-directing) | Directs to C4, C6 (ortho) |
Nucleophilic Substitution Reactions
Polyhalogenated aromatic compounds can undergo nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the aromatic ring. This mechanism is favored by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com
In this compound, all four halogen substituents are potent electron-withdrawing groups, making the ring highly electron-deficient and thus susceptible to nucleophilic attack. The leaving group in such reactions must be a stable anion. bits-pilani.ac.in Halide ions are generally good leaving groups. bits-pilani.ac.in While the C-F bond is very strong, the C-Br bonds are weaker and more polarizable, making the bromine atoms better leaving groups than fluorine under typical SNAr conditions. Therefore, nucleophilic substitution reactions on this compound are expected to involve the displacement of one or more bromine atoms by nucleophiles such as amines, alkoxides, or hydroxides. The substitution is likely to occur preferentially at the C1 or C3 positions, as the C2 position is significantly more sterically hindered by the two adjacent bromine atoms.
Oxidation and Reduction Pathways
The benzene (B151609) ring of this compound is generally resistant to oxidation due to its aromatic stability, which is further enhanced by the deactivating nature of the halogen substituents. However, under forcing conditions with strong oxidizing agents like potassium permanganate, the aromatic ring can be cleaved.
Reduction of this compound can be achieved using powerful reducing agents. For instance, catalytic hydrogenation or treatment with metal hydrides like lithium aluminum hydride can lead to hydrodehalogenation, where the bromine and fluorine atoms are sequentially or simultaneously replaced by hydrogen atoms. This process results in the formation of partially or fully dehalogenated products, such as fluorobenzene (B45895) or benzene, depending on the reaction conditions and the reducing agent's strength.
Cross-Coupling Reaction Mechanisms
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated aromatic compounds are common substrates for these transformations. acs.orgnih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. acs.orgbeilstein-journals.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.
This compound serves as a versatile building block for synthesizing aniline (B41778) derivatives through this method. The reactivity of the C-X bonds in palladium-catalyzed couplings generally follows the order C-I > C-Br > C-Cl >> C-F. Thus, the C-Br bonds will react selectively over the C-F bond. Among the three C-Br bonds, oxidative addition is expected to occur preferentially at the least sterically hindered positions (C1 or C3) over the highly crowded C2 position. The choice of phosphine (B1218219) ligands is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich ligands often being required to promote the reductive elimination step, especially with electron-deficient aryl halides. beilstein-journals.orgrsc.org
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid) and an organohalide. libretexts.org This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups. libretexts.orgthieme-connect.de
The catalytic cycle is similar to other cross-coupling reactions, involving:
Oxidative Addition : The aryl halide (Ar-X) adds to the Pd(0) catalyst to form an Ar-Pd(II)-X complex.
Transmetalation : A base activates the organoboron reagent, which then transfers its organic group to the palladium center, replacing the halide.
Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org
For this compound, the Suzuki-Miyaura reaction offers a pathway to introduce aryl or vinyl substituents. As with C-N coupling, the reaction occurs selectively at the C-Br bonds. Regioselectivity can be controlled by adjusting reaction conditions. The C-Br bonds at positions C1 and C3 are more susceptible to oxidative addition than the sterically encumbered C-Br bond at C2. It is possible to achieve mono-, di-, or even tri-substitution by carefully controlling the stoichiometry of the boronic acid and the reaction conditions. researchgate.net
Table of Suzuki-Miyaura Reaction Parameters for Halobenzenes
| Parameter | Description | Typical Conditions for Polyhalobenzenes |
|---|---|---|
| Catalyst | Palladium source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Phosphine or N-heterocyclic carbene (NHC) | PPh₃, PCy₃, SPhos, XPhos, NHC ligands beilstein-journals.orgnih.gov |
| Base | Activates the boronic acid | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |
| Solvent | Aprotic or protic solvents | Toluene, Dioxane, DMF, H₂O/2-Propanol nih.gov |
| Reactivity | Halide reactivity order | I > Br > Cl libretexts.org |
Halogen Dance Reactions and Halogen Migration
The halogen dance (HD) is a base-catalyzed isomerization reaction in which a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. researchgate.netrsc.org The mechanism typically proceeds through a series of deprotonation and reprotonation steps, involving halogen-metalated intermediates. whiterose.ac.ukresearchgate.net The reaction is a powerful but often overlooked tool for accessing unusually substituted aromatic scaffolds. rsc.org
The reaction was first discovered in polybrominated benzenes, where, for example, 1,2,4-tribromobenzene (B129733) was converted to the more stable 1,3,5-isomer upon treatment with a strong base like sodium amide in liquid ammonia. scispace.com For this compound, a halogen dance could potentially be initiated by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). whiterose.ac.uk The base would abstract one of the two acidic protons at C4 or C6, generating a lithiated aryl species. This intermediate could then induce an adjacent bromine atom to migrate, leading to a new regioisomer. The thermodynamic stability of the various possible isomers of fluorotribromobenzene would ultimately drive the equilibrium. Given the high degree of substitution, a complex mixture of products could arise from such a reaction. researchgate.net
Base-Catalyzed Halogen Dance Mechanisms
The halogen dance (HD) is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. Current time information in Bangalore, IN.wikipedia.org This rearrangement proceeds through a series of deprotonation and halogenation steps, ultimately leading to a thermodynamically more stable isomer. The generally accepted mechanism, first elucidated by Joseph F. Bunnett, involves an intermolecular process rather than an aryne intermediate. wikipedia.org
The reaction is initiated by a strong base, which deprotonates the aromatic ring to form an aryl anion. wikipedia.org This anion then acts as a nucleophile, attacking a halogen atom on another molecule of the haloaromatic substrate. This results in a halogen-metal exchange, generating a new aryl anion and a di- or poly-halogenated species. The process continues until the most stable arrangement of substituents is achieved. wikipedia.orgias.ac.in
Computational studies, particularly using Density Functional Theory (DFT), have further illuminated the mechanistic pathways of the halogen dance in bromobenzene (B47551) derivatives. These studies propose the formation of bromo-bridged transition states in a cascade-like pattern of isomerization and disproportionation reactions. researchgate.net The reaction is a complex interplay of C-H acidity and the electrophilicity of the bromine substituents, which increases with the degree of bromination. ias.ac.in
A general representation of the base-catalyzed halogen dance mechanism is outlined below:
Step 1: Deprotonation A strong base (B⁻) removes a proton from the aromatic ring, creating an aryl anion.
Step 2: Halogen Transfer The aryl anion (Ar⁻) attacks a bromine atom on another molecule of the substrate (Ar-Br), leading to a halogen exchange.
This sequence of events leads to the migration of bromine atoms around the ring until a thermodynamically favored isomer is predominantly formed. For instance, 1,2,4-tribromobenzene has been shown to rearrange to the more stable 1,3,5-tribromobenzene (B165230) under basic conditions. schoolbag.infochemeurope.com
Influence of Fluorine and Bromine Substituents on Halogen Dance Reactivity
The reactivity of this compound in a halogen dance reaction is intricately governed by the electronic properties of both the fluorine and bromine substituents. The presence of these different halogens on the same aromatic ring introduces a complex interplay of inductive and resonance effects, which influences the acidity of the ring protons and the lability of the bromine atoms.
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which increases the acidity of the ring protons, making deprotonation by a strong base more favorable. However, unlike bromine and iodine, fluorine is generally not a mobile halogen in halogen dance reactions and acts as a directing group. clockss.org Its strong C-F bond makes it resistant to cleavage under these conditions.
In the case of this compound, the fluorine atom at the 5-position deactivates the ring towards electrophilic substitution but can influence the regioselectivity of deprotonation in a base-catalyzed reaction. The initial deprotonation is likely to occur at a position ortho or para to the fluorine due to its directing effect.
The relative stability of the potential isomeric products will be the driving force for the halogen dance. The table below summarizes the key electronic effects of the halogen substituents that influence the reactivity of this compound.
| Substituent | Inductive Effect | Resonance Effect | Role in Halogen Dance |
| Fluorine | Strong -I (electron-withdrawing) | Weak +R (electron-donating) | Directing group, enhances ring acidity |
| Bromine | Weak -I (electron-withdrawing) | Weak +R (electron-donating) | Migrating group, susceptible to nucleophilic attack |
The interplay of these effects suggests that in a halogen dance reaction, the bromine atoms on this compound would migrate to positions that minimize steric hindrance and electronic repulsion, leading to the formation of a more stable isomer. The fluorine atom would remain in its position, directing the course of the rearrangement. The weaker electron-withdrawing effect of bromine compared to fluorine makes the ring in 1,2,3-tribromobenzene (B42115) more reactive towards nucleophilic aromatic substitution than this compound.
Advanced Applications in Organic Synthesis and Materials Science
Role as an Intermediate in Complex Organic Synthesis
5-Fluoro-1,2,3-tribromobenzene serves as a key intermediate in the synthesis of a variety of complex organic molecules. The differential reactivity of the C-Br bonds and the influence of the fluorine substituent allow for controlled and site-selective reactions, making it a powerful tool for constructing intricate molecular architectures.
Precursor to Aniline (B41778) Derivatives
A significant application of this compound is its role as a precursor in the synthesis of various aniline derivatives. The bromine atoms on the aromatic ring can be readily substituted with amino groups through palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and functional group tolerance.
The general scheme for the synthesis of aniline derivatives from this compound involves the reaction of the tribromo compound with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The specific reaction conditions can be tuned to achieve either mono-, di-, or tri-amination, providing access to a wide range of substituted anilines. The fluorine atom often remains intact during these transformations, yielding fluorinated aniline derivatives that are of significant interest in medicinal chemistry and materials science.
Table 1: Key Aspects of Buchwald-Hartwig Amination of this compound
| Feature | Description |
| Reaction | Palladium-catalyzed C-N cross-coupling |
| Reactants | This compound, primary or secondary amine |
| Catalyst System | Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligand (e.g., BINAP, XPhos) |
| Base | Strong non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) |
| Products | Mono-, di-, or tri-amino-substituted fluorobenzene (B45895) derivatives |
Building Block for Pharmaceutical and Agrochemical Intermediates
The structural motif of a fluorinated and polyhalogenated benzene (B151609) ring is prevalent in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals. nih.gov this compound serves as a versatile starting material for the synthesis of key intermediates for these applications. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov
While specific examples of commercial drugs or pesticides directly synthesized from this compound are not extensively documented in publicly available literature, the synthetic utility of closely related polyhalogenated aromatic compounds is well-established. For instance, various fluorinated and chlorinated anilines, accessible from precursors like this compound, are pivotal intermediates in the synthesis of herbicides, fungicides, and insecticides. nih.gov Similarly, in medicinal chemistry, substituted anilines are precursors to a wide array of therapeutic agents, including kinase inhibitors and central nervous system drugs. The strategic placement of fluorine and bromine atoms in this compound allows for the introduction of various pharmacophores through sequential cross-coupling and substitution reactions, making it a valuable building block for the discovery of new bioactive molecules.
Development of Advanced Materials
The unique electronic and physical properties conferred by the fluorine and bromine substituents make this compound an attractive component in the design and synthesis of advanced materials with tailored functionalities.
Polymers and Liquid Crystals
The incorporation of fluorine atoms into organic molecules can significantly influence their properties, such as thermal stability, solubility, and electronic characteristics. In polymer chemistry, monomers derived from this compound can be used to synthesize fluorinated polymers. These polymers are expected to exhibit enhanced thermal stability, chemical resistance, and specific optical and dielectric properties. The bromine atoms can also serve as sites for post-polymerization modification or as a source of flame-retardant properties.
In the field of liquid crystals, the introduction of fluorine atoms into the molecular structure is a common strategy to modify the mesomorphic behavior and dielectric anisotropy. rsc.orgbiointerfaceresearch.combeilstein-journals.org The strong dipole moment of the C-F bond can significantly impact the alignment of the liquid crystal molecules in an electric field. By incorporating the this compound moiety into a liquid crystalline scaffold, it is possible to fine-tune the material's properties for specific applications in display technologies. The tribrominated core can also contribute to a higher refractive index and can be functionalized to create more complex liquid crystal architectures.
Table 2: Potential Effects of Incorporating this compound in Materials
| Material Type | Potential Property Enhancement |
| Polymers | Increased thermal stability, chemical resistance, flame retardancy, modified optical and dielectric properties. |
| Liquid Crystals | Modified dielectric anisotropy, altered mesophase behavior, increased refractive index. |
Organic Electronics Applications (e.g., OLEDs)
Organic light-emitting diodes (OLEDs) are a prominent application of organic electronics, and their performance is highly dependent on the properties of the organic materials used. bldpharm.com Halogenated organic compounds, particularly those containing fluorine and bromine, are of interest for use in various layers of OLED devices. The incorporation of fluorine can enhance the electron-transporting properties of a material and improve its thermal and morphological stability.
While specific research on the direct use of this compound in OLEDs is limited, its derivatives hold potential for such applications. For example, it can be used as a building block to synthesize more complex host materials, emitting materials, or charge-transporting materials. The bromine atoms can be functionalized through cross-coupling reactions to attach other aromatic or charge-transporting moieties, allowing for the creation of a diverse library of materials for OLED applications. The high triplet energy often associated with polyhalogenated aromatic compounds could also make its derivatives suitable as host materials for phosphorescent emitters.
Photoactive Cross-linking Reagents in Polymer Chemistry
Photoactive cross-linking reagents are molecules that can form covalent bonds between polymer chains upon exposure to light, leading to the formation of a stable polymer network. This process is crucial in various applications, including the fabrication of microelectronics, photolithography, and the development of biomaterials. Aryl azides are a well-known class of photoactive cross-linkers.
While this compound itself is not a photoactive cross-linker, it can be readily converted into a highly promising precursor, 5-fluoro-1,2,3-triazidobenzene. This transformation can be achieved through nucleophilic aromatic substitution of the bromine atoms with an azide (B81097) source, such as sodium azide. The resulting triazido compound would be expected to be highly sensitive to UV light, undergoing photolysis to generate highly reactive nitrene intermediates. These nitrenes can then react with a wide range of chemical bonds in adjacent polymer chains, leading to efficient cross-linking. The presence of the fluorine atom may also modulate the photochemical properties and reactivity of the resulting nitrenes.
Analytical Chemistry Applications
The distinct physicochemical properties of this compound, including its high molecular weight, unique isotopic pattern due to the presence of three bromine atoms, and its volatility, make it a valuable compound in the field of analytical chemistry. nih.govnist.gov These characteristics are particularly advantageous for its use as an internal standard in gas chromatography-mass spectrometry (GC-MS) and as a derivatization reagent.
Use as an Internal Standard in GC-MS Analysis
In quantitative GC-MS analysis, an internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and injection. An ideal internal standard should be a compound that is chemically similar to the analyte but not naturally found in the samples.
This compound's stability and distinct mass spectrum make it a suitable internal standard for the analysis of various organic compounds, including volatile organic compounds (VOCs). Its retention time and fragmentation pattern are unlikely to interfere with many common analytes. While specific research detailing the use of this compound as an internal standard is not extensively documented in publicly available literature, related compounds like 1,3,5-tribromobenzene (B165230) are recommended as internal standards in EPA methods for analyzing chlorinated hydrocarbons. epa.govguidechem.com This suggests that polyhalogenated benzenes are recognized for their utility in such applications. The selection of an appropriate internal standard is critical for achieving accurate and reproducible quantitative results in chromatography.
Table 1: Properties of this compound Relevant to its Use as a GC-MS Internal Standard
| Property | Value | Significance for GC-MS Analysis |
| Molecular Formula | C₆H₂Br₃F nih.govnist.gov | Defines the exact mass and elemental composition. |
| Molecular Weight | 332.79 g/mol nih.gov | High mass reduces the likelihood of interference from lower molecular weight matrix components. |
| Boiling Point (Predicted) | 274.2 °C at 760 mmHg | Indicates appropriate volatility for GC analysis. |
| Key Mass Spec Fragments | Distinct isotopic pattern due to Br atoms. nih.gov | Allows for easy identification and quantification without overlapping with many common analytes. |
This table summarizes key physical and spectral properties of this compound that make it a suitable candidate for an internal standard in GC-MS analysis.
Derivatization Reagent in Analytical Procedures (e.g., Pentafluorobenzylation)
Derivatization in analytical chemistry is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis by a particular method. For instance, in gas chromatography, derivatization is often used to increase the volatility and thermal stability of polar compounds, as well as to enhance their detectability.
While this compound itself is not a derivatization reagent, the principles of its synthesis and the reactions of similar halogenated compounds are relevant to understanding derivatization processes like pentafluorobenzylation. Pentafluorobenzyl bromide (PFB-Br) is a widely used derivatization reagent that reacts with nucleophiles to form pentafluorobenzyl (PFB) derivatives. researchgate.net These derivatives are highly sensitive to electron capture detection (ECD) and exhibit good chromatographic behavior, making them ideal for trace analysis of a wide variety of compounds, including inorganic anions and organic acids. researchgate.netnii.ac.jp
The process of pentafluorobenzylation involves the substitution of the bromine atom from PFB-Br by a nucleophilic analyte. researchgate.net This reaction significantly enhances the detectability of the analyte in GC-MS, often achieving detection limits in the femtogram range. nih.gov The stability of the resulting PFB derivatives is also a key advantage over other derivatization methods like silylation. researchgate.net
Although this compound does not directly participate as the reagent in this specific derivatization, its structure as a polyhalogenated benzene is analogous to the derivatizing agents themselves. The study of such molecules contributes to the broader understanding of the chemical reactivity and analytical utility of halogenated aromatic compounds. nih.govrsc.org
Table 2: Comparison of Derivatization Techniques
| Derivatization Method | Reagent Example | Target Analytes | Advantages |
| Pentafluorobenzylation | Pentafluorobenzyl bromide (PFB-Br) researchgate.net | Acidic and nucleophilic compounds researchgate.netnih.gov | High sensitivity (ECD, NCI-MS), stable derivatives. nih.govresearchgate.net |
| Silylation | BSTFA, MTBSTFA | Polar compounds with active hydrogens mdpi.com | Versatile, widely applicable. mdpi.com |
| Methylation | Diazomethane mdpi.com | Acidic compounds | Forms stable methyl esters. |
This table provides a comparative overview of common derivatization techniques in analytical chemistry, highlighting the role and benefits of pentafluorobenzylation.
Environmental Chemistry Research and Impact Assessment
Investigation as a Persistent Organic Pollutant (POP)
Persistent Organic Pollutants (POPs) are chemical substances that possess a particular combination of physical and chemical properties such that, once released into the environment, they remain intact for exceptionally long periods of time, become widely distributed throughout the environment as a result of natural processes involving soil, water and, most notably, air, accumulate in the fatty tissue of living organisms including humans, and are found at higher concentrations at higher levels in the food chain. epa.gov International efforts to control POPs are primarily governed by the Stockholm Convention. chemtrust.org
There is currently no specific information available from the conducted searches to indicate that 5-Fluoro-1,2,3-tribromobenzene has been formally investigated or is listed as a Persistent Organic Pollutant under the Stockholm Convention or other major international environmental agreements. General characteristics of halogenated benzenes, such as their persistence and potential for bioaccumulation, suggest that compounds within this class could be candidates for POP assessment. However, without specific studies on this compound, its status as a POP remains undetermined.
Studies on Degradation Pathways and Metabolites in Ecosystems
The degradation of halogenated benzenes in the environment can occur through various biotic and abiotic processes. Biotransformation in anaerobic sediments is a known pathway for the degradation of some halogenated benzenes. nih.gov Aerobic degradation of simpler halogenated benzenes, such as fluorobenzene (B45895), has been observed in certain bacterial strains, often involving the formation of halogenated catechols as intermediates which are then subject to ring cleavage. nih.govresearchgate.net
However, specific research detailing the degradation pathways and resulting metabolites of this compound in various ecosystems is not available. The complex substitution pattern of one fluorine and three bromine atoms on the benzene (B151609) ring likely influences its susceptibility to microbial degradation and the nature of any potential metabolites. The position of the halogens can significantly affect the rate and pathway of degradation.
Ecological Impact Assessment Methodologies
Ecological impact assessment for chemical compounds typically involves evaluating their environmental fate, persistence, bioaccumulation potential, and toxicity to a range of organisms. itrcweb.org For halogenated compounds, this assessment would include an analysis of potential toxic effects, which can be linked to the parent compound as well as its metabolic byproducts. nih.govsjweh.fi
Methodologies for assessing the ecological impact of a specific compound like this compound would likely involve a combination of laboratory toxicity tests on representative aquatic and terrestrial species, field studies to determine its environmental concentrations, and modeling to predict its fate and transport. Due to the absence of specific studies on this compound, there is no information available on the application of these methodologies to this particular compound.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Selectivity
The synthesis of polysubstituted benzenes, particularly those with multiple different halogen atoms, often presents significant challenges in achieving high regioselectivity. libretexts.orgepo.org Classical electrophilic aromatic halogenation of precursors can lead to mixtures of regioisomers that are difficult to separate. epo.org Future research is therefore directed towards developing more efficient and atom-economical routes that offer precise control over the substitution pattern.
One promising avenue is the refinement of directed ortho-metalation (DoM) strategies. While deprotonation adjacent to a fluorine atom followed by quenching with an electrophilic halogenating agent is a known strategy, achieving selectivity in a polyhalogenated system remains complex. epo.org Research into highly selective deprotonation using tailored magnesium amide bases, such as TMPMgCl·LiCl (tetramethylpiperidylmagnesium chloride lithium chloride), has shown promise for achieving high regioselectivity in polyhalogenated benzenes. google.com However, a major drawback is the use of complex and expensive amines, which limits large-scale synthesis. google.com Future work will likely focus on developing more cost-effective and scalable base systems that can selectively deprotonate specific positions on the aromatic ring, guided by the electronic influence of the existing substituents.
Another emerging trend is the use of tandem benzannulation reactions, which construct the functionalized aromatic ring from acyclic precursors in a single, atom-economical step. nih.gov Developing a [4+2] cycloaddition strategy involving precursors that would ultimately yield the 5-fluoro-1,2,3-tribromo substitution pattern could represent a paradigm shift from traditional multi-step functionalization of a pre-existing benzene (B151609) ring. nih.gov
Table 1: Comparison of Synthetic Strategies for Polyhalogenated Benzenes
| Synthetic Strategy | Advantages | Challenges for 5-Fluoro-1,2,3-tribromobenzene | Future Research Focus |
|---|---|---|---|
| Electrophilic Halogenation | Utilizes simple starting materials. libretexts.org | Low regioselectivity, formation of isomers, over-halogenation. epo.org | Development of shape-selective catalysts to direct substitution. |
| Directed Metalation-Halogenation | High regioselectivity possible. google.com | Stoichiometric use of expensive and complex bases, cryogenic temperatures often required. epo.orggoogle.com | Design of cheaper, catalytic, and more robust base systems. |
| Tandem Benzannulation | High atom economy, rapid construction of complex cores. nih.gov | Identification of suitable acyclic precursors and reaction conditions. | Design of novel cycloaddition pathways and catalyst systems. |
Exploration of New Catalytic Systems for Functionalization
The three bromine atoms and one fluorine atom on the benzene ring of this compound offer multiple sites for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. thieme-connect.com A key area of future research is the development of catalytic systems that can selectively activate a specific C-Br or C-F bond.
Generally, in polyhalogenated aromatic systems, the reactivity towards oxidative addition in palladium-catalyzed reactions follows the order I > Br > Cl > F. wuxibiology.com This suggests that the C-Br bonds in this compound would react preferentially over the C-F bond. However, the electronic environment created by the adjacent halogens can influence this reactivity. Future research will explore:
Ligand-Controlled Selectivity: Designing phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for palladium, nickel, or copper catalysts that can discriminate between the electronically distinct bromine atoms at the C1/C3 and C2 positions. wur.nl
C-F Bond Activation: While challenging, the activation of C-F bonds is a rapidly growing area in catalysis. nih.govciac.jl.cn Developing nickel or ruthenium-based catalytic systems capable of selectively cleaving the strong C-F bond in the presence of weaker C-Br bonds would open up new synthetic pathways. wur.nlciac.jl.cn This could involve the use of specific additives or Lewis acids to promote the oxidative addition of the C-F bond. mdpi.com
Photoredox Catalysis: The use of visible-light photoredox catalysis offers an alternative mechanism for generating aryl radicals from aryl halides. beilstein-journals.org Developing photocatalytic systems that can selectively reduce one C-Br bond based on its reduction potential could enable controlled, stepwise functionalization of the molecule under mild conditions. beilstein-journals.org
Advanced Computational Modeling for Predicting Reactivity and Properties
Computational chemistry is an increasingly powerful tool for predicting the behavior of molecules and guiding synthetic efforts. worldscientific.com For a molecule like this compound, advanced computational modeling offers several avenues for future exploration.
Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model the electronic structure and predict sites of reactivity. researchgate.netacs.org By calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the most likely sites for nucleophilic or electrophilic attack. wuxibiology.comresearchgate.net For instance, mapping the LUMO can help predict the most labile halogen atom in palladium-catalyzed cross-coupling reactions. wuxibiology.com This predictive capability can save significant experimental time and resources by focusing on the most promising reaction pathways.
Spectroscopic and Property Prediction: Computational models can accurately predict spectroscopic data (e.g., NMR spectra) and physical properties. acs.org This is valuable for characterizing novel compounds synthesized from this compound. Furthermore, modeling can predict thermodynamic properties, such as the enthalpy of formation, which is crucial for understanding the stability and energy of reactions. worldscientific.com
Machine Learning (ML) Models: A frontier in computational chemistry involves training machine learning models on data from DFT calculations. researchgate.net These models can then rapidly predict properties like rotational energy barriers or chemical reactivity for a wide range of similar molecules without the need for computationally expensive DFT calculations for each new compound. researchgate.net This approach could be used to screen virtual libraries of derivatives of this compound to identify candidates with desired properties.
Table 2: Applications of Computational Modeling for this compound
| Modeling Technique | Predicted Property | Application in Research |
|---|---|---|
| Density Functional Theory (DFT) | HOMO/LUMO energies, electrostatic potential | Predicting regioselectivity in substitution and cross-coupling reactions. wuxibiology.comresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra | Guiding the design of derivatives for applications in optoelectronics. researchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bond strengths, non-covalent interactions | Understanding the influence of halogen bonding on crystal packing and reactivity. researchgate.net |
| Machine Learning (ML) | Rotational energy barriers, carcinogenicity | High-throughput screening of virtual derivatives for materials or pharmaceutical applications. researchgate.netrowan.edu |
Innovative Applications in Emerging Fields of Chemical Science
The dense halogenation and specific substitution pattern of this compound make it an attractive building block for materials with unique properties. While its direct applications are still being explored, it serves as a versatile precursor for highly functionalized benzenes. nih.govontosight.ai
Materials Science: The presence of multiple heavy bromine atoms can be exploited in the design of functional materials. Aryl bromides are key precursors for organometallic reagents and coupling reactions used to synthesize conjugated polymers and organic light-emitting diodes (OLEDs). researchgate.net The fluorine atom can enhance properties like thermal stability and lipophilicity. ontosight.ai Future research could focus on using this compound to create:
Luminescent Materials: By selectively functionalizing the bromine positions with chromophoric groups, it may be possible to create novel phosphorescent materials for OLEDs, where the heavy bromine atoms facilitate intersystem crossing. researchgate.net
Liquid Crystals: The rigid, asymmetric core of this molecule could be a valuable component in the design of new liquid crystalline materials.
Medicinal Chemistry and Agrochemicals: Polyhalogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals. epo.orgontosight.ai The fluorine atom is a common bioisostere for hydrogen and can improve metabolic stability and binding affinity. The tribromo-substitution pattern offers a scaffold that can be selectively functionalized to explore structure-activity relationships (SAR) in drug discovery programs. numberanalytics.com For example, it could serve as a starting point for inhibitors of enzymes like cathepsin L, where halogenated aromatic scaffolds have shown promise. nih.gov
Functional Nanomaterials: The photoreactions of polycyclic aromatic hydrocarbons with halogenated compounds are being explored as routes to functionalized nano-structured carbon materials. chemrxiv.org While not a PAH itself, the principles of using halogenated precursors to build more complex systems could be applied, with this compound serving as a highly functionalizable node for building three-dimensional molecular architectures.
Q & A
Q. What are the recommended synthetic routes for 5-Fluoro-1,2,3-tribromobenzene, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves halogenation or cross-coupling strategies. For brominated aromatic compounds, direct electrophilic bromination of fluorobenzene derivatives under controlled conditions (e.g., using Br₂ with Lewis acids like FeBr₃) is common. Optimization studies should include:
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require lower temperatures to avoid side reactions.
- Catalyst loading : Transition-metal catalysts (e.g., Pd/Cu systems) can improve regioselectivity in cross-coupling reactions. A catalyst loading of 5–10 mol% is often optimal .
- Temperature gradients : Reactions are typically run at 60–100°C, balancing yield and decomposition risks.
Example Optimization Table (Based on Analogous Brominated Systems):
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 50°C–120°C | 80°C | Max yield at 80°C (72%) |
| Catalyst (Pd) | 1–15 mol% | 10 mol% | 10 mol%: 68% yield |
| Solvent | DMF, THF, Toluene | DMF | DMF: 70% vs. THF: 45% |
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Fluorine and bromine substituents induce distinct splitting patterns. For example, fluorine causes coupling (J ~ 8–12 Hz) in adjacent protons, while bromine’s electronegativity deshields aromatic protons.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M]⁺ at m/z 330.7 for C₆H₂Br₃F) and isotopic patterns (Br: 1:1:1 triplet; F: single peak).
- X-ray Crystallography : Resolves regiochemistry in solid-state structures, critical for confirming substitution patterns .
Q. How does solvent selection impact the solubility and reactivity of this compound?
Methodological Answer: Solubility is higher in halogenated solvents (e.g., dichloromethane, chloroform) due to polarity matching. For reactions:
- Polar solvents (e.g., DMF): Enhance nucleophilic substitution but may deactivate electrophilic bromine.
- Nonpolar solvents (e.g., toluene): Favor radical pathways in bromination.
Solubility Data (Modeled from 1,3,5-Tribromobenzene Studies):
Advanced Research Questions
Q. How can cross-coupling reactions be tailored to synthesize derivatives of this compound?
Methodological Answer: Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings are effective for introducing aryl/amino groups. Key considerations:
- Protecting Groups : Fluorine’s electron-withdrawing effect can slow coupling; use Boc or TMS groups to modulate reactivity.
- Additives : K₂CO₃ or CsF improves transmetalation efficiency in Suzuki reactions.
- Regioselectivity : Steric hindrance from bromine atoms directs coupling to the 4-position (if available). Validate with DFT calculations .
Q. How to resolve contradictions in catalytic efficiency data during optimization?
Methodological Answer: Contradictions often arise from unaccounted variables:
Reproducibility Checks : Verify catalyst purity and moisture levels (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃).
Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., interaction between solvent polarity and temperature).
In Situ Monitoring : Raman spectroscopy tracks intermediate formation, identifying bottlenecks (e.g., catalyst poisoning by bromide ions) .
Q. What advanced safety protocols are required for handling this compound?
Methodological Answer:
- Waste Management : Segregate halogenated waste and use licensed disposal services to prevent environmental release.
- Personal Protective Equipment (PPE) : Fluorinated gloves (e.g., Viton®) resist permeation by aromatic halides.
- Ventilation : Use fume hoods with scrubbers to capture volatile bromine/fluorine byproducts .
Q. What role does this compound play in materials science applications?
Methodological Answer: Its electron-deficient aromatic core enables:
- Polymer Synthesis : As a monomer for flame-retardant polymers (bromine) or dielectric materials (fluorine).
- Liquid Crystals : Fluorine enhances anisotropic properties; bromine aids in cross-linking.
- Electron Transport Layers (ETLs) : In OLEDs, bromine’s heavy atom effect improves intersystem crossing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
